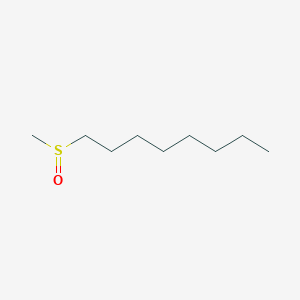
4-Chloro-2-methyl-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C8H5ClN2O6. It is a derivative of benzoic acid, characterized by the presence of chloro, methyl, and dinitro functional groups. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-3,5-dinitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The process includes dissolving 4-chloro-2-methylbenzoic acid in concentrated sulfuric acid, followed by the addition of potassium nitrate. The reaction mixture is then heated to 125°C in a high-pressure flask for about 2 hours. After cooling, the mixture is poured onto ice to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and potassium nitrate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 4-Chloro-2-methyl-3,5-diaminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
4-Chloro-2-methyl-3,5-dinitrobenzoic acid is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but lacks the chloro group.
4-Chloro-3-nitrobenzoic acid: Contains only one nitro group.
3,5-Dinitrobenzoic acid: Lacks both the chloro and methyl groups
Uniqueness
4-Chloro-2-methyl-3,5-dinitrobenzoic acid is unique due to the presence of both chloro and methyl groups along with two nitro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C8H5ClN2O6 |
|---|---|
Molecular Weight |
260.59 g/mol |
IUPAC Name |
4-chloro-2-methyl-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C8H5ClN2O6/c1-3-4(8(12)13)2-5(10(14)15)6(9)7(3)11(16)17/h2H,1H3,(H,12,13) |
InChI Key |
SSDNJOGUSXPPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)

![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)


![9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)](/img/structure/B15290759.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)
![Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride](/img/structure/B15290770.png)

